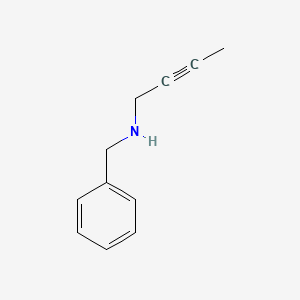

N-benzylbut-2-yn-1-amine

描述

Contextual Significance of Propargylic Amines in Chemical Transformations

Propargylic amines are a class of organic compounds that serve as fundamental precursors and intermediates in a multitude of chemical syntheses. researchgate.net Their importance stems from their ability to participate in a wide array of reactions, leading to the formation of diverse and valuable products, including heterocyclic compounds, natural products, and biologically active molecules. researchgate.netacs.org

One of the most prominent methods for synthesizing propargylic amines is the A³ coupling (alkyne-aldehyde-amine) reaction. researchgate.net This three-component reaction is highly regarded for its efficiency in constructing propargylic amines, which are then utilized as precursors for numerous heterocyclic systems such as:

Pyrroles

Quinolines

Oxazolidinones

Phenanthrolines

Indolizines

Pyrrolidines researchgate.net

Beyond heterocycles, propargylic amines are crucial intermediates in the synthesis of other important organic molecules like allylamines and β-lactams. researchgate.net The versatility of this class of compounds has cemented their role as indispensable tools in both academic research and industrial applications.

Role of N-Benzylbut-2-yn-1-amine as a Core Building Block

This compound is frequently employed as a foundational element for synthesizing more complex structures, particularly nitrogen-containing heterocycles. Its reactivity has been explored in various catalytic systems, demonstrating its utility as a versatile substrate.

A significant application of this compound is in the synthesis of oxazolidinones. Researchers have shown that it can undergo a palladium-catalyzed carboxylative cyclization with aryl iodides in the presence of carbon dioxide. For instance, the reaction of this compound with iodobenzene (B50100) under a CO2 atmosphere, catalyzed by [PdCl2(dppf)], yields the corresponding oxazolidinone in high yield. rsc.org Similarly, gold(I) complexes have been effectively used to catalyze the carboxylative cyclization of this compound to form 3-benzyl-5-vinyloxazolidin-2-one. researchgate.netosti.gov

Another key application is in the synthesis of substituted piperidines and tetrahydropyridines. rsc.org For example, the reaction of this compound with methyl 3-phenylpropiolate yields an enamine that serves as a precursor to these important heterocyclic rings. rsc.org

The following table summarizes selected synthetic applications of this compound.

Overview of Key Research Domains

Research involving this compound is concentrated in several key areas of modern organic chemistry, reflecting its importance as a synthetic intermediate.

Homogeneous Catalysis: A primary focus is the development and study of transition metal catalysts for transformations involving this compound. This includes extensive research on palladium rsc.org and gold researchgate.netosti.govresearchgate.net catalysts. Studies often investigate the effect of different ligands, such as bis(phosphino)ferrocenes, on the catalytic activity and efficiency of these reactions. researchgate.net

Heterocyclic Synthesis: The compound is a cornerstone in the synthesis of nitrogen-containing heterocycles. Its structure is ideally suited for cyclization reactions that form five- and six-membered rings, making it a target of interest for chemists developing new routes to oxazolidinones, piperidines, and related structures. rsc.orgrsc.org

Carbon Dioxide Utilization: this compound serves as a model substrate in the growing field of CO2 fixation. researchgate.net Its ability to incorporate atmospheric CO2 into its molecular structure to form valuable oxazolidinones is a significant area of research, contributing to the development of more sustainable chemical processes. rsc.orgresearchgate.netosti.govrsc.org

Photoredox Catalysis: More recently, this compound has been used in visible-light-induced reactions. rsc.org This emerging field uses light to drive chemical transformations under mild conditions, and the successful carboxylative sulfonylation of related homopropargylic amines suggests a promising future for this compound in photoredox-catalyzed synthesis. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-benzylbut-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGWNJOOFCIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389255 | |

| Record name | Benzyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4626-58-8 | |

| Record name | Benzyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzylbut 2 Yn 1 Amine

N-Alkylation Approaches

The most direct method for synthesizing N-benzylbut-2-yn-1-amine is the N-alkylation of benzylamine (B48309). This approach involves the nucleophilic attack of the primary amine on an appropriate alkyl halide, forming a new carbon-nitrogen bond.

Reaction of Benzylamine with Halobutynes (e.g., 1-Bromobut-2-yne)

The synthesis of this compound can be achieved through a standard SN2 reaction between benzylamine and a halobutyne, such as 1-bromobut-2-yne. In this reaction, the lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon atom attached to the halogen. The halide is displaced as a leaving group, resulting in the formation of the secondary amine product.

A significant challenge in this synthesis is the potential for overalkylation. researchgate.net The newly formed secondary amine, this compound, can be more nucleophilic than the starting primary amine and can react with another molecule of the halobutyne to form an undesired tertiary amine. researchgate.net This leads to a product mixture that can be difficult to separate. researchgate.net

Optimization of Alkylation Reagents and Conditions

To address the challenge of overalkylation and improve the yield of the desired secondary amine, considerable research has focused on optimizing the reagents and reaction conditions for N-alkylation of primary amines. researchgate.net Key factors include the choice of base, solvent, and stoichiometry.

Base Selection: The choice of base is critical for achieving selective mono-N-alkylation. While common inorganic bases like K₂CO₃ can be used, studies have shown that cesium bases, such as cesium carbonate (Cs₂CO₃) and cesium hydroxide (B78521) (CsOH), are particularly effective. rsc.orgresearchgate.net The basicity and solubility of cesium carbonate in anhydrous N,N-dimethylformamide (DMF) have been shown to enable the mono-N-alkylation of primary amines while suppressing the undesired dialkylation. rsc.orgresearchgate.net Using a controlled amount of a specific base can selectively deprotonate the reactant primary amine, while the newly formed secondary amine remains protonated and less reactive. researchgate.net

Solvent Effects: The reaction solvent plays a crucial role. Anhydrous polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are often preferred as they can accelerate SN2 reactions. researchgate.netgoogle.com Research has indicated that DMF is an excellent solvent choice, enhancing both the rate and selectivity of N-alkylation. researchgate.net Other solvents, including acetonitrile (B52724) and various ionic liquids, have also been explored to reduce overalkylation and facilitate milder reaction conditions. researchgate.netrsc.org

Stoichiometry and Other Factors: Using an excess of the primary amine relative to the alkyl halide is a common strategy to favor mono-alkylation by increasing the probability that the halide will react with the more abundant primary amine. rsc.org Additionally, conducting the reaction at moderate temperatures (e.g., room temperature to 60°C) can help control the reaction rate and reduce the formation of byproducts. researchgate.netresearchgate.net The addition of molecular sieves can also enhance selectivity by removing water produced during the reaction. google.comusf.edu

The following table summarizes general conditions optimized for the selective mono-N-alkylation of primary amines with alkyl halides, which are applicable to the synthesis of this compound.

| Parameter | Reagent/Condition | Purpose/Observation | Source |

|---|---|---|---|

| Base | Cesium Carbonate (Cs₂CO₃) | Highly chemoselective, suppresses dialkylation. | rsc.orgresearchgate.net |

| Base | Cesium Hydroxide (CsOH) | Effective for a wide variety of substrates at room temperature. | google.com |

| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous DMF enhances reaction rate and selectivity. | researchgate.netresearchgate.net |

| Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous DMSO is an effective solvent for this transformation. | google.com |

| Stoichiometry | Excess Primary Amine (e.g., 2 equivalents) | Favors mono-alkylation over di-alkylation. | rsc.orgresearchgate.net |

| Temperature | Room Temperature to 60°C | Mild conditions help to control selectivity and reduce byproducts. | researchgate.netresearchgate.net |

Alternative Synthetic Pathways

Beyond direct N-alkylation with halobutynes, other synthetic strategies can be employed to produce this compound.

One prominent alternative is reductive amination . This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine (or Schiff base), which is then reduced in situ to the target amine. libretexts.org For the synthesis of this compound, this could be achieved in two ways:

Reacting but-2-ynal with benzylamine .

Reacting benzaldehyde with but-2-yn-1-amine .

The reaction is typically acid-catalyzed to facilitate the formation of the imine, which is then reduced using a variety of reducing agents. libretexts.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst). mdma.chutupub.fi The pH must be carefully controlled, as a pH around 5 is often optimal for imine formation. libretexts.org

Another powerful alternative is the borrowing hydrogen (or hydrogen autotransfer) methodology. This sustainable process allows for the N-alkylation of amines using alcohols as the alkylating agents, with water being the only byproduct. nih.gov In this catalytic cycle, a transition-metal catalyst (often based on ruthenium, iridium, or other metals) temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde. nih.govrsc.org This aldehyde then reacts with the amine to form an imine. The metal hydride species, formed in the initial step, then reduces the imine to the final amine product and regenerates the active catalyst. nih.gov To synthesize this compound via this route, benzyl (B1604629) alcohol would be reacted with but-2-yn-1-amine in the presence of a suitable catalyst. rsc.org This method avoids the use of alkyl halides and is considered an atom-economical and environmentally friendly approach. unica.it

Chemical Reactivity and Mechanistic Investigations of N Benzylbut 2 Yn 1 Amine

Carboxylative Cyclization Reactions

Cyclization with Carbon Dioxide (CO₂) for Oxazolidinone Formation

The carboxylative cyclization of propargylic amines, such as N-benzylbut-2-yn-1-amine, with carbon dioxide is a prominent method for synthesizing 2-oxazolidinones. rsc.org These five-membered heterocyclic compounds are significant structural motifs in many pharmaceuticals and fine chemicals. This transformation is attractive because it utilizes CO₂ as a renewable, non-toxic, and inexpensive C1 building block, replacing hazardous reagents like phosgene. semanticscholar.org The reaction typically involves the activation of both the propargylic amine and CO₂, often facilitated by a catalyst, to induce an intramolecular cyclization. organic-chemistry.org

The specific carboxylative cyclization of this compound with carbon dioxide is expected to produce 3-benzyl-5-ethylideneoxazolidin-2-one. The reaction proceeds via an intramolecular cyclization where the nitrogen-bound carboxylate group attacks the internal alkyne.

It is important to note that the formation of the closely related 3-benzyl-5-vinyloxazolidin-2-one occurs via the carboxylative cyclization of the isomeric allenylamine, not a propargylamine. semanticscholar.org In that reaction, a silver catalyst promotes the cyclization of the allenylamine with CO₂, selectively forming the 5-membered ring product over other potential isomers. semanticscholar.org For the specified substrate, this compound, the cyclization involves the internal alkyne, leading directly to the 5-ethylidene structure.

The efficiency of carboxylative cyclization is influenced by the structure of the propargylic amine and the catalytic system employed. Research has demonstrated that this reaction is applicable to a wide range of substrates, including those with terminal and internal alkynes, as well as various N-substituents. Catalytic systems, often based on silver or copper, have been developed to achieve high yields under mild conditions. organic-chemistry.org

The scope of the reaction has been explored with diverse propargylic amines, showing that both electron-donating and electron-withdrawing groups on the aryl substituents are well-tolerated. The steric hindrance around the nitrogen atom and the alkyne can affect reaction rates and yields.

Below is a table summarizing the results for the carboxylative cyclization of various propargylic amines, demonstrating the broad applicability of this synthetic method.

| Entry | Propargylic Amine Substrate | Catalyst/Base | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N-Benzylprop-2-yn-1-amine | AgOAc/DBU | DMSO, rt, 1 atm CO₂ | 3-Benzyl-5-methyleneoxazolidin-2-one | 98 | organic-chemistry.org |

| 2 | N-Phenylprop-2-yn-1-amine | AgOAc/DBU | DMSO, rt, 1 atm CO₂ | 5-Methylene-3-phenyloxazolidin-2-one | 95 | organic-chemistry.org |

| 3 | This compound | AgOAc/DBU | Toluene, rt, 1 MPa CO₂ | 3-Benzyl-5-ethylideneoxazolidin-2-one | 94 | organic-chemistry.org |

| 4 | 1-(Phenylethynyl)cyclohexanamine | AgOAc/DBU | Toluene, rt, 1 MPa CO₂ | 4,4-Pentamethylene-5-benzylideneoxazolidin-2-one | 95 | organic-chemistry.org |

| 5 | N-(1-Phenylprop-2-yn-1-yl)aniline | TEOA | DMSO, 60°C, 1 atm CO₂ | 5-Methylene-3,4-diphenyloxazolidin-2-one | 85 | researchgate.net |

The initial and crucial step in the mechanistic cycle is the nucleophilic attack of the secondary amine nitrogen of this compound on the electrophilic carbon of CO₂. wikipedia.org This reversible reaction forms a carbamic acid intermediate. wikipedia.org In the presence of a base (which can be another amine molecule or an added basic co-catalyst like DBU), this carbamic acid is deprotonated to form a more stable carbamate (B1207046) salt. researchgate.net The formation of this carbamate is essential as it positions the carboxylate group for the subsequent intramolecular cyclization step. The stability and concentration of this intermediate can be influenced by the solvent, temperature, and CO₂ pressure.

Mechanistic Pathways for CO2 Fixation

Intramolecular Cyclization Intermediates

The intramolecular cyclization of this compound and related N-alkynylamines is a powerful method for constructing heterocyclic scaffolds. The nature of the intermediates formed during these reactions is highly dependent on the reaction conditions and the catalytic system employed.

In acid-catalyzed cyclizations, the reaction likely proceeds through the protonation of the amine, followed by the nucleophilic attack of the nitrogen onto the alkyne, which may also be activated by the acid. Theoretical and experimental studies on similar systems suggest the formation of cyclic iminium or enamine intermediates. For instance, computational studies using DFT calculations have been employed to explore the reaction pathways, indicating that the formation of a zwitterionic intermediate can be a key step in certain nucleophilic addition-cyclization sequences. scribd.com

Under metal catalysis, the intermediates are often organometallic species. For example, in palladium-catalyzed reactions, an initial π-allyl palladium species might be generated, leading to the cyclization of the enynone system and subsequent intramolecular nucleophilic attack. nih.gov In other cases, the reaction can proceed via the formation of a vinyl metal complex, which then undergoes cyclization. nih.gov The specific intermediate, whether it be a metallacycle or a vinylmetallic species, dictates the regiochemical and stereochemical outcome of the reaction.

Radical cyclizations involve nitrogen-centered radical intermediates. researchgate.net These can be generated through single-electron transfer (SET) processes, often facilitated by photoredox catalysts. Once formed, the nitrogen radical can add to the pendant alkyne, forming a vinyl radical which is then quenched to yield the final product. The stability and reactivity of these radical intermediates are crucial for the efficiency of the cyclization.

Visible-Light-Induced Carboxylative Bifunctionalisation

Visible-light photoredox catalysis has emerged as a green and powerful tool for organic synthesis, enabling the generation of reactive intermediates under mild conditions. nih.gov While specific studies on the carboxylative bifunctionalization of this compound are not extensively documented, the principles of this transformation can be inferred from related reactions involving alkynes and amines.

This type of reaction would typically involve the simultaneous introduction of a carboxyl group (from CO2) and another functional group across the alkyne. The mechanism often begins with the single-electron reduction or oxidation of a substrate by an excited photocatalyst to generate a radical intermediate. In the context of this compound, a nitrogen-centered radical could be formed, which then undergoes cyclization. researchgate.net The resulting vinyl radical could then react with carbon dioxide, followed by further reduction and protonation to install the carboxyl group. Alternatively, a radical generated elsewhere in the molecule could add to the alkyne, with the resulting vinyl radical being trapped by CO2. The success of such a transformation hinges on the careful control of the redox potentials of the species involved.

Recent developments in photocatalysis have shown the feasibility of decarboxylative reactions to generate radicals, which can then participate in cascade cyclizations. beilstein-journals.org This highlights the potential for reversible processes where carboxyl groups can be either introduced or removed to facilitate complex bond formations.

Integration with Arylsulfinates for Sulfonylated Heterocycles

The integration of arylsulfinates into visible-light-induced reactions with alkynylamines like this compound represents a sophisticated strategy for the synthesis of sulfonylated heterocycles. This process combines radical generation, cyclization, and sulfone installation in a single pot.

The reaction is typically initiated by the visible-light-induced oxidation of the arylsulfinate, which generates a sulfonyl radical. This highly reactive species can then add to the alkyne moiety of this compound. The resulting vinyl radical intermediate is poised for intramolecular cyclization, where the radical center attacks the benzyl (B1604629) group or another part of the molecule. More commonly, a nitrogen-centered radical is first generated from the amine, which initiates an intramolecular cyclization onto the alkyne. The resulting vinyl radical is then trapped by the sulfonyl radical precursor (arylsulfinate) to afford the sulfonylated heterocyclic product.

Visible-light-promoted debenzylative sulfonylation of tertiary benzylamines has been demonstrated as an efficient method for forming sulfonamides, proceeding through a selective C-N bond cleavage via a radical pathway. researchgate.net This suggests that the benzyl group in this compound could be a reactive site in such photocatalytic cycles.

Table 1: Key Features of Visible-Light-Induced Sulfonylative Cyclization

| Feature | Description |

|---|---|

| Initiation | Generation of a sulfonyl radical from an arylsulfinate via photoredox catalysis. |

| Propagation | Addition of the sulfonyl radical to the alkyne or generation of a nitrogen-centered radical followed by cyclization and subsequent trapping. |

| Termination | Formation of the stable sulfonylated heterocyclic product. |

| Advantages | Mild reaction conditions, high functional group tolerance, and atom economy. |

Cyclization Reactions

Cyclization reactions of this compound are pivotal for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. These transformations can be broadly categorized into metal-catalyzed and radical-mediated processes.

Metal-Catalyzed Intramolecular Cyclizations (e.g., 6-endo cyclization)

Transition metals are highly effective catalysts for the intramolecular cyclization of alkynylamines. researchgate.net The regioselectivity of these reactions, leading to either exo or endo cyclization products, can often be controlled by the choice of metal catalyst, ligands, and reaction conditions. While exo cyclizations are generally kinetically favored, specific catalytic systems can promote the less common endo cyclization pathway. nih.gov

For a substrate like this compound, a 6-endo-dig cyclization would lead to the formation of a seven-membered ring, which is a valuable heterocyclic motif. Nickel-catalyzed cyclizations of 1,6-enynes have shown that the cyclization mode can be switched between exo and endo pathways. nih.gov Mechanistic studies suggest that some endo products are formed through an initial exo-cyclization followed by a ring expansion, such as a Dowd-Beckwith type rearrangement. nih.gov

The general mechanism for a metal-catalyzed intramolecular cyclization involves:

Coordination of the alkyne to the metal center.

Intramolecular nucleophilic attack of the amine onto the activated alkyne.

Protonolysis or reductive elimination to release the product and regenerate the catalyst.

The specific pathway, whether it involves migratory insertion, hydrometallation, or other elemental steps, is dependent on the metal and ligand system employed.

Radical Cyclization Protocols (e.g., Photoredox-Catalyzed Approaches)

Radical cyclizations offer a complementary approach to metal-catalyzed methods, often proceeding under milder conditions and with different selectivity. researchgate.net Visible-light photoredox catalysis is a particularly powerful method for initiating these radical cascades. researchgate.net

In a typical photoredox-catalyzed approach for the cyclization of this compound, a photocatalyst, upon excitation by visible light, would engage in a single-electron transfer (SET) with the amine. This generates a nitrogen-centered radical cation, which upon deprotonation, yields a neutral nitrogen-centered radical. This radical can then undergo intramolecular cyclization onto the alkyne.

The regioselectivity of the radical addition to the alkyne (leading to either a five- or six-membered ring in a 5-exo vs. 6-endo cyclization) is governed by stereoelectronic factors, with the 5-exo pathway often being kinetically preferred according to Baldwin's rules. The resulting vinyl radical intermediate is then typically reduced by the photocatalyst and protonated to afford the final product.

Table 2: Comparison of Metal-Catalyzed and Radical Cyclizations

| Feature | Metal-Catalyzed Cyclization | Radical Cyclization (Photoredox) |

|---|---|---|

| Initiation | Coordination to metal center | Single-electron transfer |

| Intermediates | Organometallic species | Radical species |

| Conditions | Often requires elevated temperatures | Typically room temperature |

| Selectivity | Controlled by metal and ligands | Governed by radical stability and kinetics |

Addition Reactions

The carbon-carbon triple bond in this compound is susceptible to a variety of addition reactions. The nucleophilic character of the amine can also play a role in modulating the reactivity of the alkyne or participating directly in the reaction.

Nucleophilic conjugate addition, or Michael addition, is a common reaction for activated alkynes. nih.gov While the alkyne in this compound is not strongly activated, under basic conditions or with highly reactive nucleophiles, addition can occur. For example, the addition of thiols (thiol-yne reaction) or amines (amino-yne reaction) across the triple bond can be facilitated by a base, which enhances the nucleophilicity of the attacking species. nih.gov

The reaction of primary amines with activated alkenes or alkynes can proceed through a nucleophilic addition mechanism. scribd.comresearchgate.net In the case of this compound reacting with an electrophile, the initial attack could be at the nitrogen, followed by subsequent reactions involving the alkyne. Conversely, a nucleophile could add to the alkyne, with the resulting intermediate being stabilized or further transformed.

Furthermore, reactions such as hydroamination, where an N-H bond adds across the alkyne, can occur, often catalyzed by transition metals. These reactions are highly atom-economical and provide a direct route to enamines or imines, which are versatile synthetic intermediates.

Michael-type Additions (e.g., with methyl 3-phenylpropiolate)

The nucleophilic character of the nitrogen atom in this compound allows it to participate in Michael-type additions, a class of reactions involving the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reactivity has been explored in the context of synthesizing complex nitrogen-containing molecules.

A notable example is the reaction of this compound with methyl 3-phenylpropiolate. This reaction proceeds via the addition of the amine to the electron-deficient alkyne, leading to the formation of an enamine product. Detailed research has shown that this transformation can be achieved under thermal conditions without the need for a catalyst.

In a specific investigation, the reaction was conducted by heating a solution of this compound and methyl 3-phenylpropiolate in methanol. rsc.orgrsc.org The reaction resulted in the formation of methyl (E)-3-(benzyl(but-2-yn-1-yl)amino)-3-phenylacrylate. rsc.org

The conditions and results of this specific Michael-type addition are summarized in the table below.

Reaction of this compound with Methyl 3-phenylpropiolate

| Reactant A | Reactant B | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Methyl 3-phenylpropiolate | Methanol | 70 °C | 16 h | Methyl (E)-3-(benzyl(but-2-yn-1-yl)amino)-3-phenylacrylate | 45% |

Data sourced from Organic & Biomolecular Chemistry. rsc.orgrsc.org

This reaction demonstrates the utility of this compound as a nucleophile in Michael additions for the construction of functionalized acrylate (B77674) derivatives. The moderate yield suggests that while the reaction is feasible, further optimization of reaction conditions could be beneficial for synthetic applications. The stereochemistry of the resulting product, specifically the (E)-isomer, is a key outcome of this particular transformation. rsc.org

Catalytic Systems for Transformations of N Benzylbut 2 Yn 1 Amine

Gold-Catalyzed Processes

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of carbon-carbon multiple bonds, enabling a range of cyclization reactions under mild conditions. In the context of N-benzylbut-2-yn-1-amine and related propargylamines, gold catalysis has been instrumental in the development of carboxylative cyclization reactions, incorporating carbon dioxide (CO₂) to form valuable oxazolidinone structures.

Dinuclear Gold(I) Complexes in Carboxylative Cyclization

Recent research has highlighted the enhanced catalytic activity of dinuclear gold(I) complexes in the carboxylative cyclization of propargylamines. A notable study by Bayrakdar et al. systematically investigated a series of dinuclear gold(I) complexes bearing alkyl-bridged bis(N-heterocyclic carbene) (NHC) ligands. researchgate.netosti.gov These complexes, with the general formula [Au₂(L)X₂], were synthesized and their catalytic efficacy was evaluated in the carboxylative cyclization of a propargylamine substrate, a close analogue to this compound.

The study revealed that dinuclear complexes, particularly those with an eight-methylene bridge connecting two NHC ligands substituted with bulky 2,6-diisopropylphenyl groups, exhibited superior performance compared to their mononuclear counterparts. researchgate.net This enhanced activity is attributed to cooperative effects between the two gold centers, which can facilitate substrate activation and subsequent cyclization. The reaction proceeds efficiently to yield 5-alkylidene-1,3-oxazolidin-2-ones, demonstrating the potential of these dinuclear systems in CO₂ fixation. researchgate.net

Comparative Studies of Mononuclear Gold(I) Complexes

To contextualize the performance of dinuclear systems, comparative studies with mononuclear gold(I) complexes are crucial. The widely used mononuclear complex, [Au(IPr)Cl] (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), serves as a benchmark catalyst for this transformation. researchgate.netosti.gov

Kinetic and mechanistic comparisons have shown that while [Au(IPr)Cl] is an effective catalyst for the carboxylative cyclization, the dinuclear complexes can offer faster reaction rates and higher yields under identical conditions. researchgate.net For instance, in a direct comparison, a dinuclear gold(I) complex with an eight-methylene bridged bis(NHC) ligand achieved complete conversion of the propargylamine substrate in 24 hours, whereas the mononuclear [Au(IPr)Cl] catalyst resulted in only a 75% yield in the same timeframe. researchgate.net These findings underscore the potential advantages of dinuclear systems in optimizing catalytic efficiency.

Ligand Design and Catalyst Activity Optimization

The activity and selectivity of gold(I) catalysts are profoundly influenced by the nature of the ancillary ligands, with N-heterocyclic carbenes (NHCs) being particularly prominent. The strong σ-donating properties of NHCs stabilize the gold(I) center and enhance its catalytic activity. mdpi.com The steric and electronic properties of the NHC ligand can be readily tuned to optimize catalyst performance.

For the carboxylative cyclization of propargylamines, bulky NHC ligands such as IPr and SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) are often employed. mdpi.comacs.org The steric bulk of these ligands is thought to promote the desired catalytic cycle while preventing catalyst deactivation pathways. Furthermore, the electronic nature of the NHC ligand can influence the Lewis acidity of the gold center, thereby affecting its ability to activate the alkyne functionality of this compound. The modular nature of NHC ligands allows for the systematic modification of their structure to fine-tune the catalyst's reactivity and achieve optimal results for specific transformations. acs.org

Palladium-Catalyzed Processes

Palladium catalysis offers a complementary approach to the functionalization of this compound, particularly for reactions involving the incorporation of carbon monoxide (CO) or carbon dioxide (CO₂). These processes provide access to a different range of heterocyclic structures with significant synthetic utility.

Palladium Catalysts in CO₂ Incorporation

Palladium complexes have been successfully employed as catalysts for the carboxylative cyclization of propargylic amines with CO₂, leading to the formation of valuable oxazolidinone derivatives. This transformation typically involves the activation of the amine and the alkyne by the palladium catalyst, followed by the insertion of CO₂.

One established method involves a four-component carboxylative cyclization of propargylic amines, aryl iodides, CO₂, and CO, catalyzed by palladium. Depending on the choice of base, both terminal and internal propargylic amines can be effectively converted. Another approach focuses on the direct palladium-catalyzed carboxylation of propargylic amines with CO₂ under pressure. For example, using palladium(II) acetate as a catalyst precursor in toluene at elevated temperature and CO₂ pressure, methyleneoxazolidinones can be synthesized. These palladium-catalyzed methods provide a powerful strategy for the utilization of CO₂ as a C1 feedstock in the synthesis of nitrogen-containing heterocycles from substrates like this compound.

Dual-Site Catalysis Concepts

The concept of dual-site or bimetallic catalysis, where two different metal centers work in concert to promote a chemical transformation, is a burgeoning area in catalysis. While specific examples directly involving the carboxylative cyclization of this compound with a dual-site palladium catalyst are not extensively documented, the principles of bimetallic catalysis offer a promising avenue for future catalyst design.

Copper-Based Catalysis

Copper-based catalysts have emerged as versatile and cost-effective tools for a variety of organic transformations. In the context of this compound, copper catalysis has been successfully employed for its conversion into 2-oxazolidinones through the incorporation of carbon dioxide.

Heterogeneous Cu2O@MOF Catalysts for CO2 Conversion

While the direct application of heterogeneous Cu2O@MOF (Metal-Organic Framework) catalysts for the CO2 conversion of this compound has not been extensively detailed in the available research, studies on homologous compounds provide insights into the potential of this catalytic approach. For instance, the carboxylative cyclization of N-benzylbut-3-yn-1-amine with CO2 has been successfully demonstrated using a stable, noble-metal-free Cu2O@MOF heterogeneous catalyst. This reaction proceeds efficiently to yield the corresponding 6-methylene-1,3-oxazinan-2-one. The catalytic activity in such systems is often attributed to the highly dispersed copper(I) oxide nanoparticles within the porous MOF structure, which facilitates the activation of the amine substrate and the subsequent insertion of CO2. Further research is required to specifically delineate the efficacy of Cu2O@MOF catalysts in the transformation of this compound.

Synergistic Catalytic Mechanisms in Copper Systems

Recent advancements have led to the development of base-free catalytic systems for the synthesis of 2-oxazolidinones from propargylic amines and carbon dioxide, including this compound. In a notable study, a bifunctional copper complex was designed to catalyze this transformation with high efficiency. The reaction of this compound with carbon dioxide, catalyzed by a specific pyridine-bridged binuclear copper(I) complex, smoothly converts the substrate into the corresponding (E)-3-benzyl-5-ethylideneoxazolidin-2-one.

The optimal reaction conditions for this conversion were identified as using 0.75 mol% of the copper catalyst under a balloon pressure of CO2 at 30°C, leading to a 90% isolated yield of the desired product. This catalytic system operates under mild, additive-free conditions, highlighting a synergistic mechanism within the copper complex that facilitates both the activation of the amine and the subsequent cyclization with CO2. The bifunctional nature of the catalyst, where different parts of the molecule may participate in substrate activation and catalysis, is crucial for its high performance.

| Substrate | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | CO2 Pressure | Product | Yield (%) |

| This compound | Pyridine-bridged binuclear Cu(I) complex | 0.75 | 30 | 1 atm (balloon) | (E)-3-benzyl-5-ethylideneoxazolidin-2-one | 90 |

Ruthenium-Based Photocatalysis

Currently, there is a lack of specific studies in the scientific literature detailing the application of ruthenium-based photocatalysis for the transformation of this compound. While ruthenium photocatalysis is a powerful tool for a wide range of organic reactions, including those involving amines, dedicated research on its application to this particular substrate has not been reported. Ruthenium polypyridyl complexes are well-known for their ability to mediate single-electron transfer processes upon visible light irradiation, which can be utilized to activate and transform various organic molecules. The potential application of these systems to this compound remains an area for future investigation.

Catalyst Stability and Deactivation Studies

Detailed studies on the stability and deactivation of catalysts specifically employed in the transformations of this compound are not extensively documented in the current body of scientific literature. In the context of the copper-catalyzed synthesis of 2-oxazolidinones, the stability of the catalyst is a critical factor for its practical application. While the reported bifunctional copper complex demonstrates high efficiency, long-term stability and potential deactivation pathways under prolonged reaction times or recycling conditions have not been thoroughly investigated for this specific transformation.

General studies on copper catalyst deactivation in amine-related reactions suggest potential mechanisms such as ligand degradation, metal leaching, or the formation of inactive copper species. For ruthenium-based photocatalysts, deactivation can occur through ligand dissociation or degradation, or changes in the oxidation state of the metal center. However, without specific experimental data for the reactions involving this compound, these remain general considerations. Future research focusing on the operational stability and potential regeneration of catalysts used in the transformations of this compound would be highly valuable for the development of robust and industrially viable processes.

Spectroscopic and Analytical Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the study of reactions involving N-benzylbut-2-yn-1-amine. Its non-destructive nature and quantitative capabilities allow for real-time monitoring of reactant consumption and product formation directly in the reaction vessel. magritek.comnih.gov

Reaction Monitoring: By acquiring ¹H or ¹³C NMR spectra at various time points, researchers can track the progress of a reaction. For instance, in a cyclization or addition reaction involving this compound, the disappearance of characteristic signals, such as the acetylenic protons or carbons, and the concurrent emergence of new signals corresponding to the product, provide direct evidence of the transformation. researchgate.net The integration of these signals allows for the calculation of conversion rates and the determination of reaction kinetics. Online NMR monitoring, where the reaction mixture is flowed through the spectrometer, offers a continuous stream of data for a detailed kinetic profile. magritek.comutwente.nl

Product Elucidation: Upon completion of a reaction, NMR spectroscopy is the primary tool for determining the structure of the resulting products. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms. For this compound, the distinct chemical shifts of the benzyl (B1604629) group, the methylene (B1212753) groups, and the terminal methyl group of the butynyl chain provide clear markers for structural assignment.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound This table presents typical chemical shift ranges for the protons in this compound in a standard solvent like CDCl₃. Actual values can vary based on experimental conditions.

| Protons | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 5H | Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| 2H | Benzyl (C₆H₅CH ₂) | ~3.80 | Singlet |

| 2H | Methylene (N-CH ₂) | ~3.30 | Quartet |

Infrared (FTIR) Spectroscopy for Mechanistic Insights

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and gaining insight into the bonding changes that occur during a reaction. By monitoring the vibrational frequencies of the reacting molecules, FTIR can detect the consumption of reactants and the formation of intermediates and products. researchgate.net

In reactions involving this compound, the most prominent vibrational band is the carbon-carbon triple bond (C≡C) stretch, which typically appears in the 2100-2260 cm⁻¹ region. The disappearance or shift of this peak is a clear indicator that the alkyne functionality has reacted. For example, in a metal-catalyzed carboxylation reaction, the disappearance of the C≡C stretch and the appearance of a strong absorption band around 1760 cm⁻¹ would suggest the formation of a carbonyl group in an oxazolidinone product. researchgate.net In-situ FTIR spectroscopy, where the IR beam passes directly through the reaction cell, allows for the real-time observation of these changes, providing valuable data on reaction intermediates and kinetics. researchgate.net

Interactive Data Table: Key FTIR Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Medium |

| C≡C Stretch | Alkyne | 2100 - 2260 | Weak to Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

Mass Spectrometry Techniques in Reaction Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns. nih.gov

For reactions involving this compound, MS is used to confirm the mass of the final product, thus verifying the outcome of the reaction. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the product, distinguishing it from other isomers.

Furthermore, MS is instrumental in identifying reaction intermediates. Techniques like Electrospray Ionization (ESI-MS) can be used to gently ionize and detect transient species directly from the reaction mixture. In mechanistic studies of amine reactions, online electrochemical mass spectrometry has been employed to detect short-lived radical cations and iminium cations, which are key intermediates in many oxidative functionalization pathways. nih.gov The fragmentation pattern of this compound itself is predictable, with a characteristic α-cleavage next to the nitrogen atom leading to the formation of a stable benzyl cation (m/z 91) or a stabilized iminium ion. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound The molecular weight of this compound (C₁₁H₁₃N) is 159.23 g/mol .

| m/z Value | Ion | Fragmentation Pathway |

|---|---|---|

| 159 | [M]⁺ | Molecular Ion |

| 158 | [M-H]⁺ | Loss of a hydrogen atom |

| 91 | [C₇H₇]⁺ | Alpha-cleavage (loss of butynylamino radical) |

Advanced Spectroscopic Technologies for Catalyst and Intermediate Analysis

Understanding the role of the catalyst and identifying fleeting intermediates are critical for a complete mechanistic picture. Advanced spectroscopic techniques, often used in situ or under operando conditions (i.e., during the actual catalytic process), provide this deeper level of insight. abo.fivscht.cz

X-ray Absorption Spectroscopy (XAS): When a metal catalyst is used in a reaction with this compound, XAS can probe the electronic structure and local coordination environment of the metal center. This technique can determine the oxidation state of the catalyst and how it changes during the reaction, revealing its activation and deactivation pathways. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions that proceed through radical mechanisms, EPR spectroscopy is an invaluable tool for detecting and characterizing paramagnetic species, including radical intermediates and catalytic species with unpaired electrons. mdpi.comsciopen.com

Combined Approaches: Often, the most powerful insights come from combining multiple spectroscopic techniques. An operando setup might integrate FTIR, Raman, and UV-Vis spectroscopy to simultaneously monitor the vibrational and electronic changes in both the reacting molecules and the solid catalyst. abo.fi This multi-faceted approach allows for the correlation of changes in the catalyst's structure with the formation of specific intermediates and products, providing a comprehensive understanding of the reaction mechanism. sciopen.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the mechanisms of reactions involving molecules with structural similarities to N-benzylbut-2-yn-1-amine, such as benzyl (B1604629) alkynyl sulfides and 2-alkynyl-N-propargylanilines.

DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, helping to identify intermediates, transition states, and the most favorable reaction pathways. For instance, in studies of gold-catalyzed cyclization reactions of 2-alkynyl-N-propargylanilines, the M06 functional of DFT has been employed to gain deeper insights into the reaction mechanism. nih.gov These studies have revealed that the reaction can proceed through an initial Au(I)-induced cyclization to form an indole intermediate, followed by a 1,3-propargyl migration. nih.gov

Furthermore, DFT calculations have been used to understand the base-induced 5-endo cyclization of benzyl alkynyl sulfides. These theoretical investigations, often using functionals like CAM-B3LYP with a suitable basis set and a solvent model, can rationalize experimental observations. For example, calculations have shown that a benzyl propa-1,2-dien-1-yl sulfane intermediate possesses a lower benzylic proton affinity than its propargyl isomer, favoring its participation in the cyclization process.

In the context of this compound, DFT could be similarly applied to explore various potential reaction pathways, such as cycloadditions, isomerizations, or nucleophilic additions to the alkyne moiety. The calculated energetics would help in predicting the feasibility and selectivity of these transformations.

Exploration of Transition States and Energy Profiles

The exploration of transition states and the corresponding energy profiles is a cornerstone of computational reaction mechanism studies. Identifying the structure and energy of a transition state allows for the calculation of the activation energy, which is a critical factor in determining the reaction rate.

Theoretical modeling is frequently used to elucidate the transition states in cyclization reactions. e3s-conferences.org For molecules containing both an amine and an alkyne, such as this compound, intramolecular cyclization is a plausible reaction pathway, often catalyzed by transition metals like gold. Computational studies on gold-catalyzed additions to carbon-carbon multiple bonds have detailed the cyclization of related compounds like ortho-alkynyl-N-sulfonylanilines and but-3-yn-1-amines. beilstein-journals.org

These studies involve locating the transition state structures for key steps, such as the nucleophilic attack of the nitrogen atom onto the gold-activated alkyne. The calculated energy profile for such a reaction would reveal the activation barriers for each step and the relative energies of any intermediates. For example, in the cyclization of 2-alkynyl-N-propargylanilines, DFT calculations have been used to determine the activation free energies for the formation of different intermediates, providing a quantitative understanding of the reaction kinetics. nih.gov This type of analysis can explain why a particular product is formed and why certain intermediates may or may not be observable experimentally. nih.gov

Below is an interactive data table summarizing representative calculated activation free energies for steps in a related gold-catalyzed cyclization.

| Reaction Step | Reactant | Transition State | Product | Activation Free Energy (kcal/mol) |

| Initial Cyclization | R1 + [Au] | TS1 | Intermediate A | 15.2 |

| 1,3-Propargyl Migration | Intermediate A | TS2 | Intermediate B | 21.5 |

| Product Formation | P1 + [Au] | TS3 | P2 | 9.8 |

Note: The data in this table is illustrative and based on findings from studies on analogous systems. R1 refers to the starting 2-alkynyl-N-propargylaniline, and P1 and P2 are intermediate and final products, respectively.

Elucidation of Catalyst-Substrate Interactions

Understanding the interactions between a catalyst and a substrate is crucial for explaining the origin of catalysis and selectivity. Computational modeling provides a molecular-level picture of these interactions. In the context of reactions involving this compound, transition metal catalysts, particularly gold complexes, are of significant interest due to their high affinity for alkynes. beilstein-journals.orgencyclopedia.pub

DFT calculations can model the coordination of the catalyst to the substrate and reveal the nature of the bonding. For a gold(I)-catalyzed reaction, the interaction typically involves the π-system of the alkyne donating electron density to the empty orbitals of the gold center. This coordination activates the alkyne towards nucleophilic attack.

Theoretical studies can also elucidate the role of ligands on the metal catalyst. Different ligands can modulate the electronic properties and steric environment of the catalytic center, thereby influencing the reactivity and selectivity of the reaction. For instance, in gold-catalyzed annulations of N-propargyl-β-enaminones, the choice of the gold catalyst and its ligands can be critical. beilstein-journals.org

Moreover, computational methods can be used to analyze non-covalent interactions, such as hydrogen bonding or dispersion forces, between the catalyst and the substrate. These interactions can play a significant role in stabilizing the transition state and controlling stereoselectivity. researchgate.net In asymmetric catalysis, understanding these subtle interactions is key to designing more efficient and selective catalysts. nih.gov

Prediction of Reactivity and Selectivity

A major goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions before they are carried out in the laboratory. This predictive power can guide experimental design and accelerate the discovery of new synthetic methods.

For a molecule like this compound, theoretical calculations can be employed to predict its reactivity towards various reagents. For example, by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into its nucleophilic and electrophilic character. A DFT study on a related propargyl-containing compound, benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, calculated the HOMO-LUMO energy gap to be 4.0319 eV, providing information about its chemical reactivity and kinetic stability. nih.gov

Computational models can also predict the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways leading to different products, the most likely outcome can be determined. For instance, in a potential intramolecular cyclization of this compound, DFT could be used to calculate the energy barriers for both the exo-dig and endo-dig cyclization pathways, thereby predicting which ring size would be preferentially formed.

Furthermore, computational studies can rationalize observed selectivities. In cases where a reaction yields a mixture of products, theoretical modeling can explain the product distribution by analyzing the relative energies of the competing transition states. This understanding can then be used to modify the reaction conditions or the substrate structure to favor the desired product.

Applications of N Benzylbut 2 Yn 1 Amine in the Synthesis of Functionalized Molecules

Precursor to Functionalized Oxazolidinones

Oxazolidinones are a significant class of five-membered heterocyclic compounds, with many derivatives exhibiting important pharmacological properties. The synthesis of the oxazolidinone scaffold can be achieved through various routes, including the cyclization of aminoalkyne precursors. While direct studies on N-benzylbut-2-yn-1-amine for this purpose are not extensively documented, research on the closely related compound, N-benzylprop-2-yn-1-amine, demonstrates the potential of this class of molecules as precursors to functionalized oxazolidinones.

One notable method involves the catalytic reaction of N-benzylprop-2-yn-1-amine with carbon dioxide. This transformation represents an efficient approach to building the oxazolidinone ring system by incorporating CO2 as a C1 source. The reaction is typically facilitated by a copper-based catalyst system under relatively mild conditions.

Table 1: Catalytic Synthesis of an Oxazolidinone from N-benzylprop-2-yn-1-amine and CO2 This table is based on data for the closely related compound N-benzylprop-2-yn-1-amine.

| Reactant | Catalyst System | Solvent | Temperature | Product Yield |

| N-benzylprop-2-yn-1-amine | Cu@NHC-1 | MeCN | 50 °C | High |

This reaction highlights the utility of N-benzylated alkynylamines in synthesizing heterocyclic structures. The methodology is significant as it utilizes readily available starting materials and a greenhouse gas (CO2) to construct a valuable molecular scaffold.

Utility as a Versatile Building Block in Complex Molecule Synthesis

The classification of this compound and its analogs, propargylamines, as versatile building blocks stems from their ability to participate in a wide array of synthetic transformations. nih.govamerigoscientific.com The presence of both a nucleophilic amine and an electrophilic (upon activation) alkyne allows for diverse reactivity. amerigoscientific.com This dual nature is exploited in numerous synthetic strategies to build complex molecules from simpler precursors.

Propargylamines are key components in multi-component reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The A³ coupling (Aldehyde-Alkyne-Amine) is a classic example where propargylamines can be synthesized or used as the amine component to generate more complex propargylamines.

The alkyne group can undergo a variety of addition reactions, as well as transition-metal-catalyzed cross-coupling and cycloaddition reactions. beilstein-journals.orgmasterorganicchemistry.com Gold catalysis, in particular, has been shown to be highly effective in activating alkynes for intramolecular cyclization reactions, leading to the formation of various carbo- and heterocyclic systems. beilstein-journals.orgbeilstein-journals.org The amine functionality, on the other hand, can act as a nucleophile, a base, or a directing group, influencing the regioselectivity and stereoselectivity of reactions.

The strategic combination of these reactive sites allows this compound to serve as a linchpin in the synthesis of complex targets. It can be used to introduce both a nitrogen atom and a flexible or rigid carbon framework into a molecule, which is a common strategy in the design of bioactive compounds and functional materials. eur.nlresearchgate.net

Future Research Directions and Advanced Methodologies

Development of Novel Catalytic Systems for Enhanced Efficiency

The traditional synthesis of propargylamines, including N-benzylbut-2-yn-1-amine, often relies on transition metal catalysts such as copper, gold, or silver. mdpi.com A significant future direction lies in the development of more efficient, robust, and cost-effective catalytic systems. Research is moving beyond simple metal salts to complex, high-performance catalysts that can improve yields, reduce reaction times, and operate under milder conditions.

Key areas of development include:

Heterogeneous Catalysts: To address challenges of catalyst separation and recycling, research is focusing on heterogeneous systems. Catalysts such as copper nanoparticles supported on titanium dioxide (CuNPs/TiO₂) or copper(I) oxide/iron(III) oxide (CuO/Fe₂O₃) have demonstrated high efficiency under solvent-free conditions. rsc.org The development of silica-immobilized N-heterocyclic carbene (NHC)-Cu(I) complexes represents another promising avenue, offering the benefits of both high catalytic activity and ease of recovery. rsc.org

Nanocatalysis: Nanoparticle-based catalysts offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. Gold nanoparticles on a zinc oxide support, for instance, have been shown to mediate A³ coupling via surface plasmon excitation at room temperature, presenting a novel energy-efficient pathway. rsc.org

Cross-Dehydrogenative Coupling (CDC) Catalysts: CDC reactions form a C-C bond by coupling two C-H bonds, representing a highly atom-economical approach. scispace.com Future work could adapt copper-catalyzed CDC systems, which use oxidants like tert-butyl hydroperoxide (TBHP) or even molecular oxygen, for the direct synthesis of this compound analogues under solvent-free conditions. scispace.com

Metal-Free Catalysis: To align with green chemistry principles, metal-free catalytic systems are gaining traction. While often requiring higher temperatures or longer reaction times, they eliminate the risk of heavy metal contamination in the final product. rsc.org Further research into novel organocatalysts or non-metallic inorganic catalysts could provide sustainable alternatives for the synthesis of this compound. rsc.org

| Catalyst System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| CuNPs/TiO₂ | 70 °C, Solvent-free | Heterogeneous, reusable, moderate to excellent yields. | rsc.org |

| [Zn(L-proline)₂] | Solvent-free | Good for aryl aldehydes with electron-withdrawing groups. | rsc.org |

| AuNPs/ZnO | Room Temp, Visible Light | Plasmon-mediated, ambient conditions, rapid reaction. | rsc.org |

| CuBr/TBHP (for CDC) | Solvent-free | High atom economy, no pre-functionalization needed. | scispace.com |

| Metal-Free (e.g., Iodine) | Varies (often elevated temp.) | Avoids toxic metal contamination, sustainable. | rsc.org |

Expanding Reaction Scope and Substrate Diversity

The versatility of the this compound scaffold can be significantly enhanced by expanding the range of substrates that can be used in its synthesis. The A³ coupling reaction, which would typically form this compound from benzaldehyde, but-2-yn-1-amine, and a terminal alkyne, offers vast potential for modification by varying each of the three components.

Future research will likely focus on overcoming current limitations and broadening the substrate scope:

Aldehyde and Ketone Variants: While aromatic aldehydes are common substrates, further exploration of aliphatic and heterocyclic aldehydes could yield a wider array of analogues. rsc.org A more significant challenge is the use of ketones instead of aldehydes in the so-called KA² coupling reaction. nih.gov Ketones are inherently less reactive, but developing highly active catalysts could unlock access to quaternary carbon centers, a valuable feature in medicinal chemistry. rsc.org

Amine Diversity: The reaction is efficient with many secondary amines. However, expanding the scope to include a broader range of primary amines and historically less reactive aromatic amines like aniline remains an area for improvement. rsc.org This would allow for the synthesis of N-aryl substituted propargylamines.

Alkyne Functionality: The reaction tolerates various functional groups on aromatic alkynes. rsc.org A key area for expansion is the use of a more diverse set of aliphatic terminal alkynes and those bearing sensitive functional groups that may not be compatible with current catalytic systems. nih.gov Furthermore, using silylated alkynes can produce terminal propargylamines after a deprotection step, which are themselves versatile intermediates for further transformations like deuteration or coupling with electrophiles. nih.gov

| Component Type | Current Common Substrates | Future Research Targets | Potential Outcome |

|---|---|---|---|

| Aldehyde/Ketone | Aromatic Aldehydes (e.g., Benzaldehyde) | Aliphatic Aldehydes, Heterocyclic Aldehydes, Ketones (KA² coupling) | Access to diverse heterocyclic and quaternary-carbon containing analogues. |

| Amine | Aliphatic Secondary Amines (e.g., Piperidine) | Aromatic Primary Amines (e.g., Aniline), Sterically Hindered Amines | Synthesis of N-aryl propargylamines and more complex structures. |

| Alkyne | Aromatic Alkynes (e.g., Phenylacetylene) | Functionalized Aliphatic Alkynes, Silylacetylenes | Creation of functional "handles" for further derivatization. |

Integration with Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound will undoubtedly prioritize the integration of green chemistry principles to minimize environmental impact. scispace.com

Key strategies for a greener synthesis include:

Sustainable Solvents: A major focus is the replacement of volatile organic compounds (VOCs) with environmentally benign alternatives. Water is an ideal green solvent, and several catalytic systems have been developed that perform efficiently in aqueous media for A³ coupling. ajgreenchem.com

Solvent-Free Reactions: An even better approach is to eliminate the solvent entirely. Many recent protocols for propargylamine synthesis utilize solvent-free or "neat" conditions, which reduces waste and simplifies product purification. rsc.org

Atom Economy: Multicomponent reactions like A³ coupling are inherently atom-economical, as they combine three or more starting materials into a single product in one step, generating minimal waste (often just a molecule of water). rsc.orgnih.gov Cross-dehydrogenative coupling (CDC) further enhances atom economy by avoiding the need for pre-functionalization of substrates. scispace.com

Catalyst Recyclability: The use of heterogeneous or immobilized catalysts is a cornerstone of green chemistry. rsc.org Designing systems where the catalyst can be easily recovered and reused for multiple cycles significantly reduces cost and metal waste. rsc.org

Exploration of Flow Chemistry and Continuous Processing Approaches

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. Applying this technology to the synthesis of this compound could lead to significant improvements in efficiency, safety, and scalability.

Potential benefits and research directions include:

Enhanced Efficiency and Safety: Microreactors used in flow chemistry have a high surface-area-to-volume ratio, enabling superior heat and mass transfer. This leads to faster reaction times, better yields, and improved control over reaction parameters. scispace.com The small reactor volume also enhances safety, particularly when dealing with exothermic reactions or unstable intermediates. rsc.org

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, uninterrupted process. A multi-step sequence to produce a complex derivative of this compound could be performed in a continuous flow system without the need to isolate and purify intermediates.

Integration with Heterogeneous Catalysts: Flow systems are ideally suited for use with packed-bed reactors containing solid-supported or heterogeneous catalysts. This simplifies product purification, as the catalyst remains in the reactor, and enables long-term, continuous production. acs.org Research into developing robust packed-bed reactors for A³ or CDC reactions is a promising frontier.

Process Automation and Optimization: Continuous processing allows for real-time reaction monitoring and automated optimization of parameters like temperature, pressure, and residence time. This can accelerate the discovery of optimal reaction conditions and ensure consistent product quality, facilitating a smoother transition from laboratory-scale research to industrial production. rsc.org A continuous flow process for synthesizing propargylamines in water has already been demonstrated, highlighting the feasibility of this approach. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。